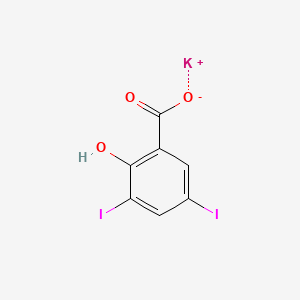

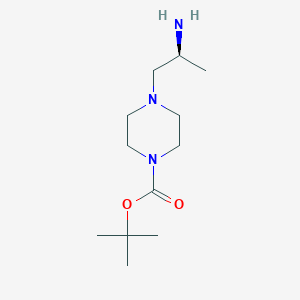

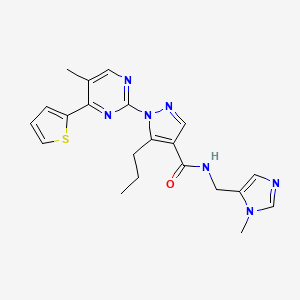

![molecular formula C18H19NO B3026641 (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one CAS No. 1038924-70-7](/img/structure/B3026641.png)

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one

Übersicht

Beschreibung

The compound (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one is a chiral pyrrolidine derivative, which is a class of organic compounds that are five-membered nitrogen-containing heterocycles. Pyrrolidines are often found in bioactive molecules and are of significant interest in medicinal chemistry due to their presence in a variety of pharmaceutical agents.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and chiral centers that require careful control to achieve the desired stereochemistry. For example, the synthesis of methyl 4-aminopyrrole-2-carboxylates as described in the first paper involves a relay catalytic cascade reaction, which is a sophisticated method that can potentially be adapted for the synthesis of related pyrrolidine compounds . Similarly, the large-scale preparation of pyrrolidine analogs from L-aspartic acid demonstrates the feasibility of synthesizing complex pyrrolidine derivatives with high diastereoselectivity, which could be relevant for the synthesis of (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. The third paper provides an example of a pyrrolidine derivative whose crystal structure was confirmed by X-ray crystallography, highlighting the importance of stereochemistry in these molecules . The molecular structure of (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one would likely exhibit similar significance in its chemical behavior and potential biological interactions.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including reactions with organosilicon, organophosphorus, organozinc, and Grignard reagents to afford chiral substituted pyrrolidines . These reactions are essential for modifying the pyrrolidine core and introducing new functional groups that can alter the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from dehydroproline derivatives involves a stereoselective reaction that affects the compound's physical properties, such as solubility and melting point . The properties of (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one would be expected to be similarly influenced by its stereochemistry and substituents.

Wissenschaftliche Forschungsanwendungen

Receptor Affinity Studies

(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one and related compounds have been studied for their affinity to receptors such as the 5-HT(2A) receptor. For instance, Gerasimov et al. (1999) explored the stereochemical preferences of compounds with pyrrolidine moieties, noting a significant preference for R enantiomers in binding assays. These findings suggest potential applications in studying receptor-ligand interactions and pharmacodynamics (Gerasimov et al., 1999).

Pharmacological Profiling

Compounds incorporating the (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one structure have been investigated for their pharmacological profiles. For example, Ogawa et al. (2002) examined R-96544, a novel 5-HT(2A) receptor antagonist, revealing its effects on platelet aggregation and serotonin-induced responses. Such research highlights the utility of these compounds in developing new therapeutic agents (Ogawa et al., 2002).

Chemical Synthesis and Scale-Up

The synthesis of related pyrrolidine derivatives, such as (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-aspartic acid was detailed by Yoshida et al. (1996). This research is valuable for understanding the synthesis and scale-up of complex organic compounds, which can have wide applications in drug development and chemical research (Yoshida et al., 1996).

Design and Synthesis in Medicinal Chemistry

The design and synthesis of compounds containing pyrrolidine rings, akin to (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one, have implications in medicinal chemistry. For instance, Gao et al. (2015) employed a scaffold hopping strategy to develop novel histamine H3 receptor antagonists, underscoring the role of such structures in drug discovery (Gao et al., 2015).

Exploration in Antimicrobial Agents

Sato et al. (2002) conducted studies on carbapenems with a pyrrolidinylthio side chain, focusing on their structure-activity relationships against various strains like MRSA. This research demonstrates the application of pyrrolidine derivatives in the development of new antimicrobial agents (Sato et al., 2002).

Eigenschaften

IUPAC Name |

(3R,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMGAVDATRJOJG-DYVFJYSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

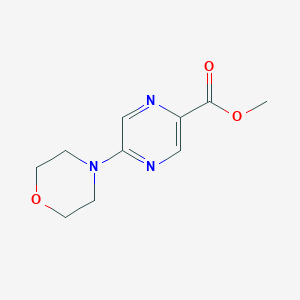

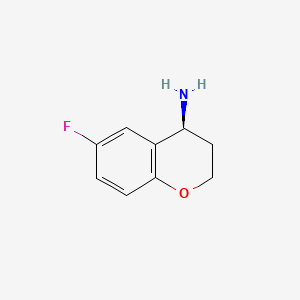

![2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3026562.png)

![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)